N-(2-chloroethyl)cyclopropanecarboxamide
Overview
Description
N-(2-Chloroethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C6H10ClNO. It is a derivative of cyclopropanecarboxamide with a chloroethyl group attached to the nitrogen atom
Biochemical Analysis
Biochemical Properties
N-(2-chloroethyl)cyclopropanecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound’s carboxamide moiety allows it to form hydrogen bonds with various biomolecules, potentially inhibiting their activity . This interaction is crucial in understanding the compound’s biochemical properties and its potential as an enzyme inhibitor.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds with enzymes and proteins can lead to changes in cellular activities, making it a valuable tool for studying cellular mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming hydrogen bonds with their active sites. This interaction can lead to changes in gene expression and enzyme activity, providing insights into the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have lasting impacts on cellular activities, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in pharmaceutical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions are essential for understanding the compound’s distribution and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to room temperature. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloroethyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloroethyl)cyclopropanecarboxamide has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: this compound can be employed in the manufacturing of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Chloroethyl)cyclopropanecarboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
N-(2-ethyl)cyclopropanecarboxamide
N-(2-methyl)cyclopropanecarboxamide
N-(2-bromoethyl)cyclopropanecarboxamide
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Properties
IUPAC Name |
N-(2-chloroethyl)cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-4-8-6(9)5-1-2-5/h5H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBDAVGOSHTAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53487-37-9 | |
Record name | N-(2-chloroethyl)cyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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